molecular formula C11H10O3 B1391573 3-Oxocyclobutyl benzoate CAS No. 1081559-36-5

3-Oxocyclobutyl benzoate

Cat. No. B1391573
M. Wt: 190.19 g/mol
InChI Key: FDNDPGDWTKCCPF-UHFFFAOYSA-N
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Description

3-Oxocyclobutyl benzoate is a chemical compound with the empirical formula C11H10O3 . It is a solid substance and is used in various scientific research.


Molecular Structure Analysis

The molecular structure of 3-Oxocyclobutyl benzoate can be represented by the SMILES string O=C(C1=CC=CC=C1)OC2CC(C2)=O . The InChI representation is 1S/C11H10O3/c12-9-6-10(7-9)14-11(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 .


Physical And Chemical Properties Analysis

3-Oxocyclobutyl benzoate is a solid substance . Its molecular weight is 190.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

1. Metabolic Research

The oxidative metabolism of compounds related to 3-Oxocyclobutyl benzoate, such as t-butylbicycloortho[3H]benzoate (TBOB), is a subject of interest in studies exploring detoxification reactions. TBOB is metabolized in mouse liver and houseflies, leading to compounds like 3-oxo-benzoate and bis-(hydroxymethyl)-benzoate, which are then further processed into benzoic acid and hippuric acid. This research provides insights into the metabolic pathways and detoxification mechanisms of related compounds (Scott, Palmer, & Casida, 1987).

2. Synthetic Chemistry

In synthetic chemistry, derivatives of compounds like 3-Oxocyclobutyl benzoate are synthesized for various purposes. For instance, the synthesis of Fluoromethyl Derivatives of Carbocyclic Oxetanocin A involved treatment of di-O-benzoate with specific reactants to produce several compounds including 3-O-benzoate (Sato, Ueyama, Maruyama, & Richman, 1996).

3. Plant Biochemistry

In plant biochemistry, studies on Arabidopsis glycosyltransferases have shown their activity toward benzoates, including 2-hydroxybenzoic acid and 4-hydroxybenzoic acid, demonstrating the role of these enzymes in the metabolism of benzoate-based compounds in plants (Lim et al., 2002).

4. Polymer Chemistry

In polymer chemistry, research has focused on chemical modifications and polymerizations involving similar compounds. For example, studies on the ring-opening polymerization of alpha-chloro-epsilon-caprolactone and chemical modification of the resulting polymers explored the attachment of benzoate groups using atom transfer radical processes (Lenoir et al., 2004).

5. Coordination Chemistry

In coordination chemistry, lanthanide benzoates have been studied for their potential in constructing light-emitting materials, exploring the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research highlights the use of benzoate derivatives in developing new materials with unique optical properties (Sivakumar et al., 2010).

Safety And Hazards

While specific safety and hazard information for 3-Oxocyclobutyl benzoate was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(3-oxocyclobutyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-6-10(7-9)14-11(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNDPGDWTKCCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676711
Record name 3-Oxocyclobutyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocyclobutyl benzoate

CAS RN

1081559-36-5
Record name 3-Oxocyclobutyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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